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molecular formula C17H16N2O6 B022546 Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 67035-22-7

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

Cat. No. B022546
M. Wt: 344.32 g/mol
InChI Key: UMQHJQGNGLQJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06482841B1

Procedure details

Over a boiling solution of 3 kg (8.7 mol) of 2,6-dimethyl-4-(2nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3,5-dimethyl ester in 8,251 of acetic acid, 870 g (8.7 mol) of CrO3 were portionwise added, with stirring. When the addition was complete, the reaction mixture was refluxed with stirring for one additional hour. When the mixture reached the room temperature, it was slowly poured, with stirring, over 22.5 1 of a mixture of 25% aq. H4NOH and ice (2:1), and the product precipitated. The solid was isolated by filtration, washed with water until neutral pH, and crystallised (mp 99-101° C., MeOH) with a yield of 83%.
[Compound]
Name
CrO3
Quantity
870 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-:19])=[O:18])[C:9]([C:20]([O:22][CH3:23])=[O:21])=[C:8]([CH3:24])[NH:7][C:6]=1[CH3:25])=[O:4]>C(O)(=O)C>[CH3:23][O:22][C:20]([C:9]1[C:8]([CH3:24])=[N:7][C:6]([CH3:25])=[C:5]([C:3]([O:2][CH3:1])=[O:4])[C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18])=[O:21]

Inputs

Step One
Name
Quantity
3 kg
Type
reactant
Smiles
COC(=O)C1=C(NC(=C(C1C1=C(C=CC=C1)[N+](=O)[O-])C(=O)OC)C)C
Name
CrO3
Quantity
870 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for one additional hour
CUSTOM
Type
CUSTOM
Details
the room temperature, it
ADDITION
Type
ADDITION
Details
was slowly poured
STIRRING
Type
STIRRING
Details
with stirring, over 22.5 1 of a mixture of 25% aq. H4NOH and ice (2:1)
CUSTOM
Type
CUSTOM
Details
the product precipitated
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with water until neutral pH
CUSTOM
Type
CUSTOM
Details
crystallised (mp 99-101° C., MeOH) with a yield of 83%

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C(=NC(=C(C1C1=C(C=CC=C1)[N+](=O)[O-])C(=O)OC)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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